8-Bromoquinolin-3-amine dihydrochloride

描述

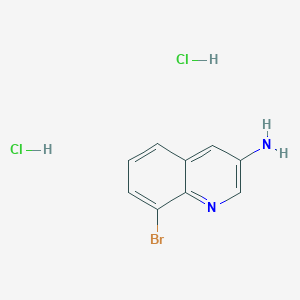

8-Bromoquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H9BrCl2N2 and a molecular weight of 295.99 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-3-amine dihydrochloride typically involves the bromination of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by further reactions to introduce the amine group . The reaction conditions often involve the use of solvents like tetrahydrofuran and water, and reagents such as sodium nitrite and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling, enabling functionalization with diverse groups.

Key Findings :

-

Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) efficiently replaces bromine with aryl, alkyl, or amine groups, achieving yields of 65–85% under optimized conditions .

-

Microwave-assisted reactions reduce reaction times from hours to minutes (e.g., 15–30 min at 150°C) .

Oxidation and Reduction

The quinoline core and amine group participate in redox reactions.

Oxidation

| Reagents | Conditions | Products | References |

|---|---|---|---|

| H₂O₂, AcOH | 60°C, 4h | Quinoline N-oxide derivatives | |

| KMnO₄, H₂SO₄ | RT, 12h | Quinoline-3-carboxylic acid |

Key Findings :

-

N-Oxidation occurs selectively at the pyridine nitrogen, forming water-soluble derivatives used in metal chelation studies .

Reduction

| Reagents | Conditions | Products | References |

|---|---|---|---|

| H₂, Pd/C, EtOH | 1 atm, RT | 8-Aminoquinoline | |

| NaBH₄, NiCl₂ | THF, reflux | Partially reduced tetrahydroquinoline |

Key Findings :

-

Catalytic hydrogenation removes the bromine atom, yielding 8-aminoquinoline, a precursor for pharmaceuticals .

Functionalization of the Amine Group

The amine at position 3 undergoes acetylation, sulfonation, and condensation.

Key Findings :

-

Schiff base formation with aldehydes generates bioactive conjugates evaluated for anticancer and antimicrobial activity .

Metal Chelation

The compound acts as a bidentate ligand, forming stable complexes with transition metals.

| Metal Ion | Conditions | Complex Structure | Applications | References |

|---|---|---|---|---|

| Cu²⁺ | EtOH/H₂O, pH 7.4 | [Cu(C₉H₇BrN₂)Cl₂] | Anticancer agents | |

| Zn²⁺ | MeOH, RT | [Zn(C₉H₇BrN₂)(OAc)₂] | Fluorescent probes |

Key Findings :

Industrial and Pharmacological Relevance

科学研究应用

Medicinal Chemistry

Anticancer Activity

8-Bromoquinolin-3-amine dihydrochloride has been studied for its potential anticancer properties. Research indicates that 8-hydroxyquinoline derivatives, including this compound, can inhibit cancer cell proliferation through various mechanisms. For instance, a study highlighted its efficacy against different cancer cell lines, demonstrating significant cytotoxic effects and suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for activity against various bacterial strains, including multidrug-resistant bacteria. In a documented case study, derivatives of 8-hydroxyquinoline were synthesized and tested, revealing effective inhibition against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

this compound also plays a role in neuroprotection. It acts as an iron chelator, which is beneficial in conditions like Alzheimer's disease where metal ion accumulation is problematic. Studies have indicated that compounds in this class can reduce neurotoxicity associated with metal ions, thereby providing therapeutic benefits .

Biochemical Research

Biochemical Assays

This compound is utilized in biochemical assays to probe various biological pathways. It serves as a tool for studying enzyme activities and interactions within cellular systems. For instance, it has been employed to investigate the inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of 8-hydroxyquinoline derivatives has provided insights into the design of more potent compounds. By modifying the chemical structure of this compound, researchers have been able to enhance its biological activity against specific targets .

Agricultural Applications

While primarily known for its medicinal properties, this compound also finds applications in agricultural chemistry. Its ability to act as a biopesticide or fungicide is under investigation. The compound's efficacy against plant pathogens could lead to its use as an environmentally friendly alternative to synthetic pesticides .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Effective against various cancer cell lines |

| Antimicrobial agent | Active against multidrug-resistant bacterial strains | |

| Neuroprotective agent | Reduces neurotoxicity from metal ion accumulation | |

| Biochemical Research | Probe in biochemical assays | Used to study enzyme activities and interactions |

| SAR studies | Insights into designing more potent derivatives | |

| Agricultural Chemistry | Potential biopesticide | Investigated for efficacy against plant pathogens |

Case Studies

- Anticancer Efficacy : In a study published in Nature Reviews Cancer, researchers synthesized several derivatives of 8-hydroxyquinoline and tested their effects on breast cancer cells. Results showed that certain modifications enhanced apoptosis in cancer cells while sparing normal cells .

- Neuroprotection Research : A study focused on Alzheimer’s disease demonstrated that this compound effectively chelated iron ions, reducing oxidative stress markers in neuronal cultures .

- Antimicrobial Testing : A comprehensive evaluation of antibacterial activity revealed that derivatives of this compound exhibited significant zones of inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a new class of antibiotics .

作用机制

The mechanism of action of 8-Bromoquinolin-3-amine dihydrochloride involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and disrupting their biological functions . This property makes it useful in medicinal chemistry for targeting metal-dependent enzymes and pathways.

相似化合物的比较

- 3-Amino-8-bromoquinoline dihydrochloride

- 2-Amino-6-bromoquinoline hydrochloride

- 4-Amino-7-bromoquinoline

- 6-Amino-5-bromoquinoline

Comparison: Compared to these similar compounds, 8-Bromoquinolin-3-amine dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its bromine and amine groups provide distinct sites for further functionalization, making it a versatile intermediate in organic synthesis.

生物活性

8-Bromoquinolin-3-amine dihydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its significant biological activities. This article explores its biological activity, including mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the chemical formula C₉H₈BrCl₂N₂ and is characterized by a bromine atom at the 8-position and an amine group at the 3-position of the quinoline ring system. This unique substitution pattern contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Chelation : The compound can act as a chelating agent, binding to metal ions which disrupts their biological functions, potentially influencing enzyme activities and cellular processes.

- Anticancer Activity : Preclinical studies have demonstrated that this compound exhibits anticancer properties, likely through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

- Antimicrobial Effects : It has shown antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anticancer Studies : In vitro studies have shown that this compound can significantly reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased caspase activity.

- Antimicrobial Efficacy : A study assessing the antimicrobial properties of this compound revealed that it had a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent compared to standard treatments .

- Mechanistic Insights : Research has indicated that the compound's mechanism involves the inhibition of specific enzymes critical for bacterial cell wall synthesis, contributing to its bactericidal effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar quinoline derivatives:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 6-Bromoquinolin-3-amine dihydrochloride | Bromine at position 6; different reactivity | Moderate antibacterial activity |

| 4-Aminoquinoline | Lacks halogen substitution; simpler structure | Limited anticancer activity |

| 2-Amino-6-bromoquinoline hydrochloride | Different substitution pattern; affects pharmacokinetics | Variable antimicrobial effects |

Applications in Research and Industry

This compound serves multiple purposes in scientific research and industry:

- Pharmaceutical Development : It is utilized as a building block for synthesizing more complex organic molecules with potential therapeutic applications.

- Biochemical Assays : The compound is employed as a probe in biochemical assays to study various biological pathways.

- Agricultural Chemistry : Its properties make it suitable for developing agrochemicals aimed at pest control.

属性

IUPAC Name |

8-bromoquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQILHUWBUMKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694340 | |

| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266226-20-3 | |

| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。